molecular formula C19H26N2OS B2385346 (E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one CAS No. 1421587-36-1

(E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one

Cat. No.: B2385346
CAS No.: 1421587-36-1
M. Wt: 330.49
InChI Key: USICFCSDGMRYEE-MDZDMXLPSA-N
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Description

(E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the Pyrrolidine Group: This step might involve nucleophilic substitution or addition reactions.

    Formation of the (E)-3-Phenylprop-2-en-1-one Moiety: This can be synthesized through aldol condensation or similar reactions.

Industrial Production Methods

Industrial production of such complex organic compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce double bonds or other reducible groups.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions may vary, but common reagents include halides, acids, and bases.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, (E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be studied for its potential biological activity. Compounds with similar structures have been investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored as a lead compound for drug development. Its interactions with biological targets could provide insights into new therapeutic agents.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-phenyl-1-(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)prop-2-en-1-one: can be compared with other thiazepane derivatives, pyrrolidine-containing compounds, and enones.

    Thiazepane Derivatives: Compounds with similar ring structures but different substituents.

    Pyrrolidine-Containing Compounds: Molecules that feature the pyrrolidine ring.

    Enones: Compounds with the (E)-3-phenylprop-2-en-1-one moiety.

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and ring structures, which confer specific chemical and biological properties.

Properties

IUPAC Name

(E)-3-phenyl-1-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS/c22-19(10-9-17-7-2-1-3-8-17)21-13-6-14-23-16-18(21)15-20-11-4-5-12-20/h1-3,7-10,18H,4-6,11-16H2/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USICFCSDGMRYEE-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2CSCCCN2C(=O)C=CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)CC2CSCCCN2C(=O)/C=C/C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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